molecular formula C11H7ClF3NS B8628937 Thiazole, 5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-

Thiazole, 5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-

Cat. No. B8628937
M. Wt: 277.69 g/mol
InChI Key: ZFRZFDQKGISMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole, 5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C11H7ClF3NS and its molecular weight is 277.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazole, 5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H7ClF3NS

Molecular Weight

277.69 g/mol

IUPAC Name

5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

InChI

InChI=1S/C11H7ClF3NS/c12-5-9-6-16-10(17-9)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2

InChI Key

ZFRZFDQKGISMDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)CCl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of [2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol (1.556 g, 6.0 mmol) and Et3N (1.67 ml, 12.0 mmol) in CH2Cl2 (14 ml) was slowly added methanesulfonyl chloride (0.75 ml, 9.6 mmol). After 2 h at 0° C. more Et3N (0.17 ml, 1.2 mmol) and methanesulfonyl chloride (0.07 ml, 0.96 mmol) were added. The reaction was kept for 16 h at 0° C. and 4 h at RT until the reaction was completed by TLC (n-heptane/EtOAc 4:1). The reaction was then partitioned between Et2O (3×)/aqueous saturated NaHCO3. The organic phases were washed once with aqueous 10% KHSO4. and aqueous 10% NaCl, dried over Na2SO4 and evaporated to give 1.58 g (95%) of 5-chloromethyl-2-(4-trifluoromethyl-phenyl)-thiazole as a light yellow solid, MS: 277 (M, 1Cl), MP: 55-57° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.556 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Quantity
0.07 mL
Type
reactant
Reaction Step Three
Name
n-heptane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.